molecular formula C10H14N2O2 B2846022 N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide CAS No. 338404-12-9

N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide

Cat. No.: B2846022
CAS No.: 338404-12-9
M. Wt: 194.234
InChI Key: UJXKMUHVVIRWQF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C₁₂H₁₈N₂O₂ It belongs to the class of pyrrole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide typically involves the following steps:

  • Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the reaction of 1,4-diketones with ammonia or primary amines.

  • Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the pyrrole with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

  • Dimethylation: The final step involves the methylation of the nitrogen atoms using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Substitution reactions can be carried out by reacting the compound with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles like amines or halides, and electrophiles like alkyl halides.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

N,N-Dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N-Dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

N,N-Dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide is unique due to its specific structural features and functional groups. Similar compounds include:

  • N,N-Dimethyl-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide: This compound differs by having a phenylacetyl group instead of a propanoyl group.

  • N,N-Dimethyl-4-benzoyl-1H-pyrrole-2-carboxamide: This compound has a benzoyl group, which introduces different chemical properties.

These compounds share the pyrrole core and dimethylated nitrogen atoms but differ in their acyl groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

N,N-dimethyl-4-propanoyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-4-9(13)7-5-8(11-6-7)10(14)12(2)3/h5-6,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXKMUHVVIRWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CNC(=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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